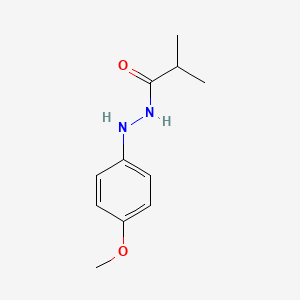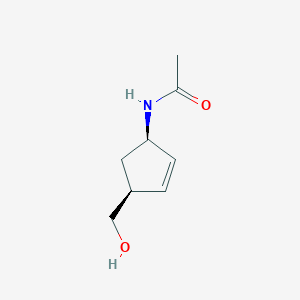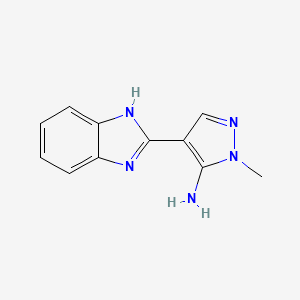
N'-(4-methoxyphenyl)isobutyrohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-methoxyphenyl)isobutyrohydrazide is an organic compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to an isobutyric acid moiety and a 4-methoxyphenyl group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxyphenylhydrazine with isobutyric acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . The reaction mixture is then refluxed, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of N’-(4-methoxyphenyl)isobutyrohydrazide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-methoxyphenyl)isobutyrohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms like amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-(4-methoxyphenyl)isobutyrohydrazide is utilized in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in drug development and medicinal chemistry.
Material Science: Investigation of its properties for potential use in materials with specific chemical functionalities.
Mécanisme D'action
The mechanism of action of N’-(4-methoxyphenyl)isobutyrohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes . Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-methoxyphenyl)acetohydrazide
- N’-(4-methoxyphenyl)propionohydrazide
- N’-(4-methoxyphenyl)butyrohydrazide
Uniqueness
N’-(4-methoxyphenyl)isobutyrohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties .
Propriétés
IUPAC Name |
N'-(4-methoxyphenyl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRNYNAMRBMTDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)











